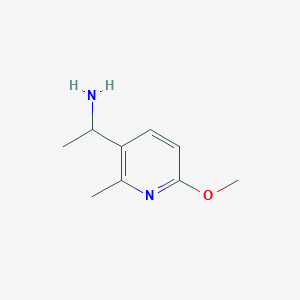

![molecular formula C24H20Cl2N4O2S B2491060 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one CAS No. 477853-24-0](/img/structure/B2491060.png)

1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves various strategies, including treatment of amino-triazole compounds with selected aldehydes and reduction processes to yield new compounds with defined structures and properties. For example, a series of new triazole derivatives were synthesized by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4, yielding compounds characterized by elemental analyses, IR, 1H NMR, and 13C NMR spectral data (Bekircan et al., 2008).

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic and X-ray diffraction methods. For instance, experimental and theoretical studies have elucidated structures through IR, NMR, UV spectra, and X-ray diffraction, alongside theoretical approaches like Density Functional Theory (DFT) to investigate vibrational assignments, chemical shifts, molecular orbital energies, and molecular electrostatic potential maps of similar compounds (Ç. Y. Ataol & Ö. Ekici, 2014).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds can lead to various derivatives through processes such as condensation reactions, cyclization, and interactions with aldehydes or halides. These reactions often yield novel compounds with potential biological activities, as demonstrated in studies exploring the synthesis of novel derivatives through different synthetic pathways (Kumar & Mashelkar, 2007).

Physical Properties Analysis

Physical properties like crystal structure, solubility, melting point, and more can be determined through experimental methods. X-ray crystallography, for example, provides detailed insights into the crystal structure of compounds, revealing the arrangement of atoms within the molecule and thus influencing its chemical reactivity and physical properties (Inkaya et al., 2013).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and functional group behavior, are crucial for their application in various fields. Studies on these compounds often focus on their potential as ligands in coordination chemistry, their antioxidant properties, and their ability to participate in creating complex molecular structures with specific chemical functionalities (De-Qing Shi et al., 2008).

Scientific Research Applications

Synthesis and Pharmacological Properties

1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one and its derivatives have been a focal point in pharmacological research due to their potential therapeutic applications. Studies have concentrated on synthesizing various derivatives and assessing their pharmacological properties, such as anticonvulsant, sedative-hypnotic, and anti-inflammatory activities.

- Anticonvulsant Properties : Research has demonstrated that certain derivatives exhibit potent anticonvulsant effects. In particular, compounds have been evaluated for their efficacy in acute models of seizures in mice, showcasing significant protective indexes compared to well-known antiepileptic drugs (Rybka et al., 2017).

- Sedative-Hypnotic Potential : The compound's disposition and metabolism have been studied in various species, including rats, cats, and humans, indicating its well-absorption, extensive metabolism, and primarily renal excretion. Such properties are crucial for the development of sedative-hypnotic drugs (Assandri et al., 1982).

- Anti-Inflammatory Activity : Derivatives of the compound have shown significant anti-inflammatory effects. Studies focusing on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have revealed substantial inhibition against carrageenan-induced rat paw edema, highlighting their potential as anti-inflammatory agents (Rabea et al., 2006).

Pharmacokinetic Studies

Understanding the pharmacokinetics of a drug is crucial for its development. Studies focusing on species differences in the disposition and metabolism of such compounds provide valuable insights into their pharmacokinetic profiles, aiding in the optimization of their therapeutic efficacy and safety.

- Species-Specific Pharmacokinetics : Investigations into the pharmacokinetics of the compound in different species (e.g., rats, cats, and humans) have shown significant insights into its absorption, metabolism, and excretion patterns, which are essential for predicting its behavior in different biological systems (Assandri et al., 1982).

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical hormones for various physiological processes. By interacting with this enzyme, the compound can potentially influence estrogen-dependent pathways.

Mode of Action

The compound likely interacts with the aromatase enzyme through hydrogen bonding This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of estrogens

Biochemical Pathways

By inhibiting the aromatase enzyme, the compound affects the biosynthesis of estrogens . This can have downstream effects on various estrogen-dependent pathways, potentially influencing processes such as cell proliferation and differentiation.

Pharmacokinetics

It’s known that the presence of the 1,2,4-triazole ring can improve thepharmacokinetics, pharmacological, and toxicological properties of compounds

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines . Specifically, it has demonstrated cytotoxic activity lower than 12 μM against the Hela cell line . This suggests that the compound could potentially be used as an anticancer agent.

Safety and Hazards

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4O2S/c1-2-30-22(27-28-24(30)33-15-21(31)16-7-4-3-5-8-16)19-9-6-12-29(23(19)32)14-17-10-11-18(25)13-20(17)26/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYKMPRQCCFNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

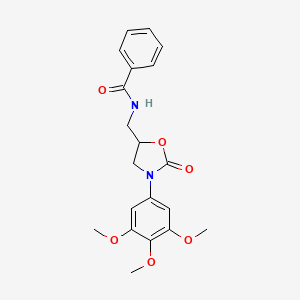

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

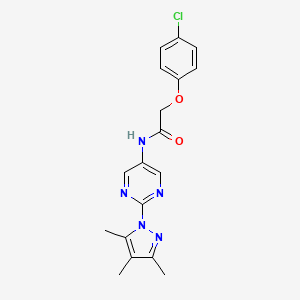

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

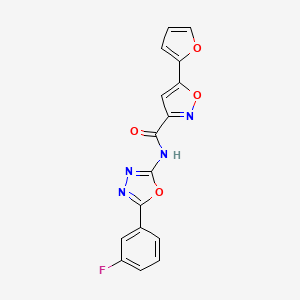

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)